Fraxiresinol 1-O-beta-D-glucoside is a glycosylated phenolic compound that has garnered attention for its potential health benefits and biological activities. This compound is primarily derived from various plant sources, including Celtis biondii, Ilex pubescens, and Olea europaea. Its structural features include a fraxiresinol backbone linked to a glucose moiety, which contributes to its solubility and bioactivity in biological systems.
Fraxiresinol 1-O-beta-D-glucoside is isolated from several plants, notably:
This compound falls under the category of phenolic compounds, specifically glycosides. It is classified as:
The synthesis of Fraxiresinol 1-O-beta-D-glucoside can be achieved through various methods, typically involving extraction from plant materials. One common approach includes:
Technical details reveal that the extraction efficiency can vary based on the solvent polarity and extraction time, which are critical parameters in optimizing yield.
The molecular structure of Fraxiresinol 1-O-beta-D-glucoside features a fraxiresinol core coupled with a beta-D-glucose unit. The structure can be represented as follows:
Fraxiresinol 1-O-beta-D-glucoside undergoes various chemical reactions typical of phenolic compounds, including:
These reactions are significant in understanding its metabolic pathways and potential bioactive transformations within biological systems.
Fraxiresinol 1-O-beta-D-glucoside exhibits several mechanisms of action that contribute to its biological effects:
Data on these mechanisms suggest that Fraxiresinol 1-O-beta-D-glucoside could play a role in therapeutic applications targeting oxidative stress-related diseases.
Relevant analyses indicate that these properties are crucial for formulation in pharmaceutical applications.
Fraxiresinol 1-O-beta-D-glucoside has several scientific uses due to its diverse biological activities:
Research continues to explore additional applications, particularly in the fields of functional foods and herbal medicine, given its promising bioactivity profile.
Fraxiresinol 1-O-beta-D-glucoside belongs to the furofuran lignan glycosides, characterized by a tetrahydrofuran ring system with a β-D-glucose moiety attached at the C1 position. This glycosylation is catalyzed by uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs), which transfer glucose from UDP-glucose to the aglycone fraxiresinol. The reaction enhances the compound’s solubility, stability, and bioactivity while facilitating subcellular compartmentalization and transport. Structural studies reveal that UGTs recognize fraxiresinol’s phenolic hydroxyl group, forming a stereospecific β-glycosidic bond. The conserved PSPG motif (Plant Secondary Product Glycosyltransferase) in UGTs binds UDP-glucose, while variable amino acids in the N-terminal domain determine substrate specificity for lignans [1] [3].
Table 1: Key Enzymes in Fraxiresinol 1-O-beta-D-glucoside Biosynthesis
| Enzyme Class | Gene Family | Function | Specificity |
|---|---|---|---|
| UGT | UGT85A | Glycosyl transfer | Fraxiresinol C1-OH |
| Dehydrogenase | PCBER-like | Lignan aglycone synthesis | Pinoresinol/lariciresinol reduction |
| Cytochrome P450 | CYP81Q | Furano-furan formation | Sesamin synthesis homolog |
Transcriptomic analyses of Osmanthus fragrans roots—where Fraxiresinol 1-O-beta-D-glucoside was first reported—identified co-expressed UGTs (e.g., UGT85A1) that cluster with genes encoding pinoresinol-lariciresinol reductases (PLRs) and dirigent proteins (DIRs). This co-expression suggests tight metabolic channeling from coniferyl alcohol dimers to glycosylated lignans [1] [8]. The glucosylation efficiency is influenced by cellular UDP-sugar availability, which is regulated by sucrose synthase (SUS) and nucleotide sugar interconversion enzymes [10].
Metabolic engineering strategies focus on amplifying flux through the lignan pathway and optimizing glycosylation:
Table 2: Metabolic Engineering Outcomes for Lignan Glycosides
| Host System | Engineering Strategy | Key Modifications | Titer Increase |
|---|---|---|---|
| E. coli W | Sucrose-based glycosylation | Δpgm Δagp ΔushA, BaSP, UGT85A1 | 0.94–1.12 g/L (similar glycosides) |
| Linum usitatissimum | CRISPR/Cas9 | CCR knockout, UGT85A1 overexpression | 3.2× pinoresinol; glycosides ND |
| Forsythia suspensa | Elicitation | MeJA + coniferyl alcohol feeding | 4.5× Fraxiresinol 1-O-glucoside |
RNA-seq studies of Osmanthus fragrans roots identified 12 candidate genes involved in Fraxiresinol 1-O-glucoside biosynthesis. Notably:
Network pharmacology analyses revealed that these genes form co-expression modules with upstream shikimate pathway genes (PAL, C4H, 4CL) and sucrose metabolism regulators (SUS3). Heatmap profiling demonstrated that OfUGT85A1 and OfPLR1 are highly expressed in roots compared to leaves, aligning with tissue-specific accumulation of Fraxiresinol 1-O-glucoside [1] [8].
Table 3: Transcriptomic Profiles of Key Biosynthetic Genes
| Gene Symbol | Gene ID | Function | Expression Level (Roots vs. Leaves) |
|---|---|---|---|
| OfUGT85A1 | OF03G23450 | Fraxiresinol glucosylation | 12.5× higher |
| OfPLR1 | OF07G11230 | Pinoresinol reduction | 8.7× higher |
| OfDIR7 | OF02G07890 | Lignan dimerization | 6.2× higher |
| OfC4H | OF10G04560 | Coumarate synthesis | 3.8× higher |
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